molecular formula C12H20ClNO B5347443 (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride

(E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride

Cat. No.: B5347443
M. Wt: 229.74 g/mol
InChI Key: BUUAWMVORWYGSK-AAGWESIMSA-N
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Description

(E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride is a synthetic organic compound It is characterized by its unique molecular structure, which includes an alkyne, an amine, and a ketone functional group

Properties

IUPAC Name

(E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-6-10(3)11(14)8-9-13-12(4,5)7-2;/h2,6,13H,8-9H2,1,3-5H3;1H/b10-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUAWMVORWYGSK-AAGWESIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)CCNC(C)(C)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)CCNC(C)(C)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride typically involves multiple steps:

    Formation of the Alkyne: The alkyne group can be introduced through a reaction such as the Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst.

    Ketone Formation: The ketone group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Industrial Production Methods

In an industrial setting, the production of (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or alkyne groups.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Conditions involving strong nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Products may include N-oxides or carboxylic acids.

    Reduction: Products may include secondary alcohols.

    Substitution: Products may include various substituted amines or alkyne derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine group can form hydrogen bonds, while the alkyne group can participate in click chemistry reactions.

Medicine

In medicine, (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride may be investigated for its pharmacological properties. Compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one: The base compound without the hydrochloride salt.

    4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one: The compound without the (E)-configuration.

    4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride: The compound without the (E)-configuration and with the hydrochloride salt.

Uniqueness

(E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride is unique due to its specific combination of functional groups and its (E)-configuration. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

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